molecular formula C7H3F4NO2 B1295085 2-Fluoro-5-nitrobenzotrifluoride CAS No. 400-74-8

2-Fluoro-5-nitrobenzotrifluoride

Cat. No.: B1295085
CAS No.: 400-74-8
M. Wt: 209.1 g/mol
InChI Key: DNTHMWUMRGOJRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzotrifluoride can be synthesized through the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. The process involves the following steps:

    Nitration Reaction: 3-Fluorobenzotrifluoride is reacted with a mixture of concentrated sulfuric acid and nitric acid.

    Reaction Conditions: The reaction is typically carried out at a temperature range of 0-5°C to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using a continuous-flow millireactor system. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow system enhances mass and heat transfer rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Fluoro-5-aminobenzotrifluoride.

    Oxidation: Formation of various oxidized derivatives, though less common.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of compounds with enhanced biological activity, making it valuable in drug discovery and development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that modifications to its structure can lead to compounds that inhibit tumor growth effectively. The compound's fluorine atoms contribute to increased lipophilicity, enhancing cellular uptake and bioavailability of the drug candidates.

Agrochemical Formulation

The compound is instrumental in formulating agrochemicals, particularly pesticides and herbicides. Its fluorinated nature enhances the stability and efficacy of these chemicals, making them more effective against pests and weeds.

Case Study: Herbicide Efficacy

In a comparative study of various herbicides, formulations containing this compound demonstrated improved performance in controlling resistant weed species. The enhanced chemical stability provided by the fluorinated compound allows for longer-lasting effects in agricultural applications.

Material Science

In material science, this compound is used in producing specialty polymers and coatings. Its properties contribute to materials that require durability and resistance to environmental factors.

The compound plays a significant role in the study of fluorinated compounds, helping researchers understand their behavior in various chemical processes. Its unique structure allows for exploration into new fluorination techniques and their potential applications.

Case Study: Reaction Mechanisms

Recent studies have investigated the reaction mechanisms involving this compound, revealing insights into how fluorinated compounds interact with other chemicals. This research is vital for developing new synthetic routes in organic chemistry.

Environmental Monitoring

In analytical chemistry, this compound is utilized for detecting and quantifying pollutants. Its stability makes it an ideal candidate for environmental monitoring applications.

Case Study: Pollution Detection

A study focused on using this compound as a standard reference material in gas chromatography for detecting environmental pollutants showed its effectiveness in providing accurate measurements of contaminant levels in various samples.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in electron transfer reactions, while the fluorine and trifluoromethyl groups influence the compound’s reactivity and stability. These properties make it a valuable intermediate in the synthesis of compounds that target specific molecular pathways, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrobenzotrifluoride
  • 3-Fluorobenzotrifluoride
  • 4-Fluorobenzotrifluoride
  • 2-Chlorobenzotrifluoride

Uniqueness

2-Fluoro-5-nitrobenzotrifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-Fluoro-5-nitrobenzotrifluoride (C7H3F4NO2) is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores its biological activity, including herbicidal and fungicidal properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C7H3F4NO2
  • Molecular Weight : 209.10 g/mol
  • CAS Number : 400-74-8
  • Boiling Point : 105-110 °C (25 mmHg)
  • Melting Point : 22-24 °C
  • Flash Point : 91 °C (195 °F)

Herbicidal Activity

This compound has shown significant herbicidal properties in various studies. A comprehensive evaluation was conducted on multiple compounds including this one, where it exhibited moderate to good activity against several weed species when tested at different application rates. The compound was part of a screening that assessed its effectiveness in controlling weeds in crops like corn and lima beans.

Table 1: Herbicidal Activity of this compound

CompoundApplication Rate (kg/ha)Effectiveness
This compound8.96Moderate
Other tested compoundsVariesVaries

In the study, the compound was compared to established herbicides and demonstrated comparable efficacy, particularly when applied pre-emergence .

Fungicidal Activity

In addition to herbicidal properties, this compound has been evaluated for its fungicidal effects. In a series of tests against leaf spot diseases in crops such as sugarbeet and bean rust, the compound showed slight to moderate activity. It was tested alongside other fungicides like Benlate and Daconil, with varying results depending on the concentration used.

Table 2: Fungicidal Activity Comparison

CompoundCrop TestedActivity Level
This compoundSugarbeetModerate
Other compoundsBean RustSlight to Moderate

The results indicated that while not the most effective compound tested, it still contributed positively to disease management strategies in agricultural settings .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving nitro and trifluoromethyl groups. One notable method includes the nitration of fluorinated benzene derivatives under controlled conditions to yield this compound efficiently. Continuous-flow reactors have been proposed as a safe and efficient means for its synthesis, minimizing risks associated with traditional batch methods .

Case Studies

  • Field Trials : Field trials conducted on multiple crops demonstrated the effectiveness of this compound in managing weed populations without significant adverse effects on crop yield. The trials involved applications at varying rates and timings relative to crop growth stages.
  • Comparative Studies : Comparative studies with other fluorinated compounds highlighted the unique balance of efficacy and safety offered by this compound. These studies emphasized its role as a potential candidate for integrated pest management programs due to its selective action against target species while preserving beneficial flora .

Q & A

Q. Basic: What are the common synthetic routes for 2-Fluoro-5-nitrobenzotrifluoride, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nitration and fluorination of benzotrifluoride derivatives. Key methods include:

  • Nitration : Introduce the nitro group using mixed nitric-sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration .
  • Fluorination : Replace chlorine or hydroxyl groups using fluorinating agents like KF or HF in polar aprotic solvents (e.g., DMF) under reflux .
    Yield optimization requires precise stoichiometry, temperature control (e.g., avoiding exothermic side reactions), and inert atmospheres to prevent decomposition. Lower yields (<60%) are common due to competing side reactions, such as trifluoromethyl group hydrolysis .

Q. Basic: What solvents are optimal for dissolving this compound, and how does solubility impact purification?

Answer:
The compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO) . Solubility data guides purification:

  • Recrystallization : Use ethanol-water mixtures for high-purity crystals.
  • Column Chromatography : Employ hexane/ethyl acetate gradients (4:1 to 1:1) to separate nitro/fluoro by-products.
    Poor solubility in non-polar solvents complicates large-scale purification, necessitating iterative solvent screening .

Q. Advanced: How can reaction conditions be optimized to minimize by-products during nucleophilic aromatic substitution (SNAr) involving this compound?

Answer:
By-product formation (e.g., de-nitro or trifluoromethyl hydrolysis) arises from harsh conditions. Mitigation strategies include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures (40–60°C) .
  • Solvent Effects : Dichloromethane reduces side reactions compared to benzene due to better stabilization of transition states .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to terminate reactions before by-product formation dominates .

Q. Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:
Contradictions in spectral data often stem from:

  • Tautomerism : Nitro group resonance can shift proton signals in 1^1H NMR. Use deuterated DMSO for clearer splitting patterns .
  • Impurity Peaks : Trace solvents (e.g., DMF) or moisture may introduce artifacts. Pre-dry samples and compare with literature (e.g., InChIKey: DNTHMWUMRGOJRY-UHFFFAOYSA-N) .
  • IR Absorbance : Strong nitro (1520–1350 cm1^{-1}) and trifluoromethyl (1280–1120 cm1^{-1}) peaks should dominate; deviations indicate decomposition .

Q. Advanced: What role does this compound play in synthesizing heterocyclic compounds for medicinal chemistry?

Answer:
The compound is a key intermediate for:

  • Dibenzoxazepines : SNAr with 2-aminophenols yields oxazepinones, validated via solid-phase synthesis (e.g., Wang resin) .
  • Benzazocines : React with immobilized polysubstituted phenols under microwave irradiation (100–120°C, 30 min) to form fused rings .
    Mechanistic studies show the nitro group directs electrophilic substitution, while fluorine enhances leaving-group reactivity .

Q. Advanced: How does the nitro group influence the stability of this compound under acidic/basic conditions?

Answer:
The nitro group destabilizes the compound under basic conditions (pH >10), leading to:

  • Hydrolysis : Forms 2-fluoro-5-nitrobenzoic acid in aqueous NaOH (confirmed by LC-MS) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces nitro to amine, altering reactivity for downstream applications .
    Storage recommendations: Keep in anhydrous, dark conditions at 0–4°C to prevent degradation .

Q. Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Elemental Analysis : Match calculated vs. observed C/F/N ratios (theoretical: C 39.27%, F 26.62%, N 6.54%) .
  • Melting Point : Pure samples melt at 34–36°C; deviations >2°C indicate impurities .

Q. Advanced: What are the thermal and photolytic degradation pathways of this compound, and how can stability be enhanced?

Answer:
Degradation pathways include:

  • Thermal : Above 80°C, the trifluoromethyl group decomposes to COF2_2 (detected via GC-MS) .
  • Photolytic : UV exposure cleaves the C-F bond, forming free radicals (trapped via EPR spectroscopy) .
    Stabilization methods: Add antioxidants (e.g., BHT) and store in amber vials under nitrogen .

Properties

IUPAC Name

1-fluoro-4-nitro-2-(trifluoromethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTHMWUMRGOJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20193064
Record name alpha,alpha,alpha-2-Tetrafluorotoluene
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Molecular Weight

209.10 g/mol
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CAS No.

400-74-8
Record name 2-Fluoro-5-nitrobenzotrifluoride
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Retrosynthesis Analysis

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